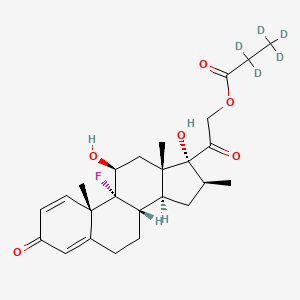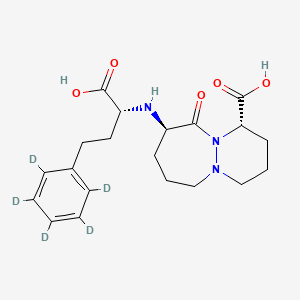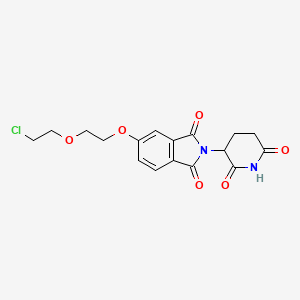
Estrone-d5 beta-D-glucuronide (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrone-d5 is a deuterated form of estrone, a naturally occurring estrogen hormone. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry studies. Estrone is one of the three major estrogens in the human body, alongside estradiol and estriol. It plays a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Estrone-d5 can be synthesized through the deuteration of estrone. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon (Pd/C) and is carried out under mild conditions to ensure selective deuteration at specific positions on the estrone molecule .
Industrial Production Methods
Industrial production of estrone-d5 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and consistent deuteration. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions
Estrone-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Estrone-d5 can be oxidized to form estrone-3,17-dione.
Reduction: It can be reduced to form estradiol-d5.
Substitution: The hydroxyl group at the C3 position can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Estrone-3,17-dione-d5.
Reduction: Estradiol-d5.
Substitution: Various estrone derivatives depending on the substituent introduced.
Scientific Research Applications
Estrone-d5 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of estrone and related compounds.
Biology: Helps in studying the metabolic pathways and kinetics of estrone in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of estrone.
Mechanism of Action
Estrone-d5 exerts its effects by mimicking the action of estrone. It binds to estrogen receptors in target tissues such as the uterus, breast, and hypothalamus. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of specific genes. This leads to various physiological effects, including the regulation of the menstrual cycle and maintenance of secondary sexual characteristics .
Comparison with Similar Compounds
Estrone-d5 is unique due to its deuterium labeling, which provides advantages in analytical applications. Similar compounds include:
Estrone: The non-deuterated form, which is naturally occurring and widely studied.
Estradiol-d5: Another deuterated estrogen used in similar research applications.
Estriol: Another major estrogen with distinct physiological roles
Estrone-d5 stands out for its use as an internal standard in mass spectrometry, providing accurate and reliable quantification of estrone and related compounds in various research and clinical settings.
Properties
Molecular Formula |
C24H29NaO8 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i2D2,4D2,14D; |
InChI Key |
PBULYLQKWDXDFZ-RPEYACQNSA-M |
Isomeric SMILES |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)([2H])[2H])([2H])[2H])CCC3=O)C.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


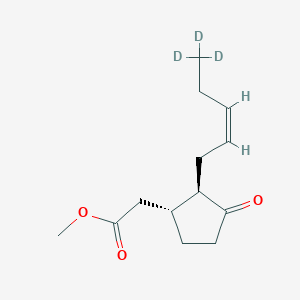
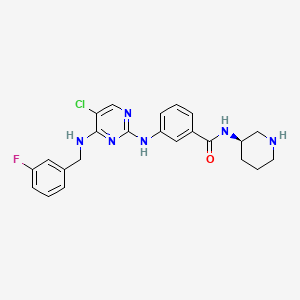
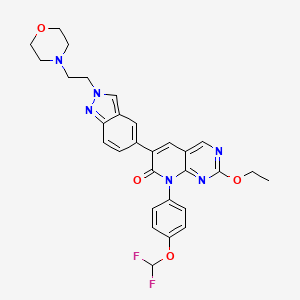

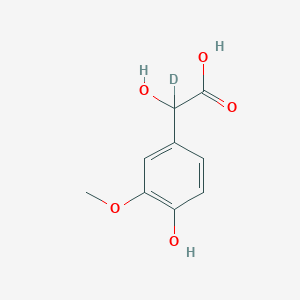

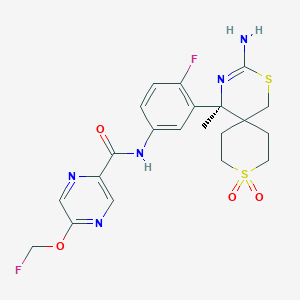
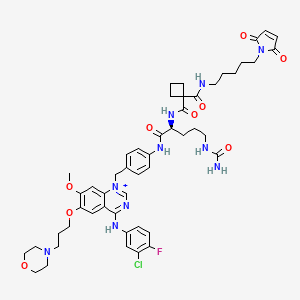
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)

